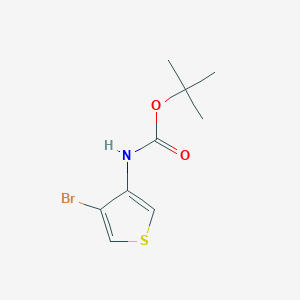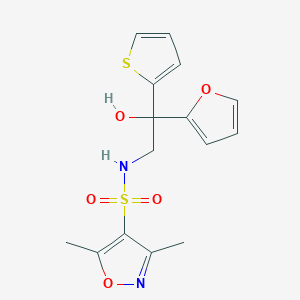
N-(2-(3-fluorobenzamido)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-fluorobenzamido)phenyl)picolinamide is a chemical compound with a unique structure that allows for versatile applications in scientific research. Its potential spans across various fields, including drug development, understanding biological processes, and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-(2-(3-fluorobenzamido)phenyl)picolinamide is the Cytochrome bc1 complex . This complex is a crucial component of the electron transport chain in mitochondria, which plays a vital role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target, the Cytochrome bc1 complex, by binding into the Qi-site . This binding mode is structurally related to other compounds such as UK-2A and antimycin-A . The detailed binding mode of this compound remains unknown .
Biochemical Pathways
The binding of this compound to the Cytochrome bc1 complex affects the electron transport chain . This interaction can potentially disrupt the normal function of the electron transport chain, leading to changes in cellular respiration and energy production.
Result of Action
It is known that the compound can bind to the cytochrome bc1 complex and potentially disrupt its function . This disruption could lead to changes in cellular respiration and energy production .
Preparation Methods
The synthesis of N-(2-(3-fluorobenzamido)phenyl)picolinamide typically involves the reaction of 3-fluorobenzoic acid with 2-aminophenylpicolinamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-(3-fluorobenzamido)phenyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2-(3-fluorobenzamido)phenyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is utilized in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
N-(2-(3-fluorobenzamido)phenyl)picolinamide can be compared with other similar compounds, such as:
- N-(2-(3-chlorobenzamido)phenyl)picolinamide
- N-(2-(3-bromobenzamido)phenyl)picolinamide
- N-(2-(3-methylbenzamido)phenyl)picolinamide
These compounds share a similar core structure but differ in the substituent on the benzamido group. The presence of different substituents can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and binding interactions compared to its analogs.
Properties
IUPAC Name |
N-[2-[(3-fluorobenzoyl)amino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-14-7-5-6-13(12-14)18(24)22-15-8-1-2-9-16(15)23-19(25)17-10-3-4-11-21-17/h1-12H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRYSLQBZYBIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2616661.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(methylsulfanyl)benzamide](/img/structure/B2616662.png)
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2616664.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide](/img/structure/B2616665.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/new.no-structure.jpg)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2616671.png)
![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2616674.png)



